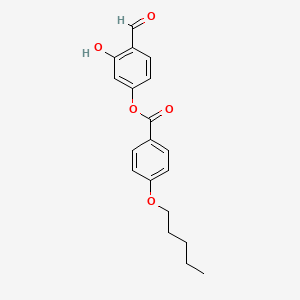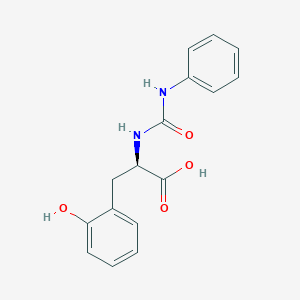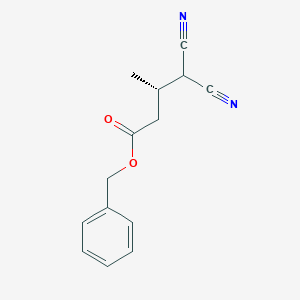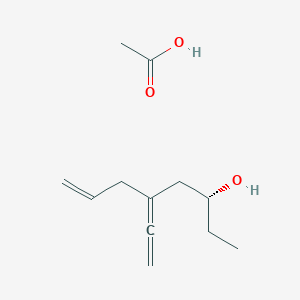
CID 71419825
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 71419825 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of CID 71419825 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be outlined as follows:
Synthetic Routes: The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions.
Reaction Conditions: These reactions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production: In an industrial setting, the production of this compound would involve large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce the compound at a commercial scale.
Analyse Chemischer Reaktionen
CID 71419825 undergoes various types of chemical reactions, which can be broadly categorized as follows:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted under reflux or at room temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but generally include various functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
CID 71419825 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an inhibitor or activator of specific biological pathways.
Industry: this compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which CID 71419825 exerts its effects involves specific molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes or receptors, altering their activity.
Pathways Involved: These interactions can lead to changes in cellular signaling pathways, affecting processes such as cell growth, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
CID 71419825 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include CID 12345678 and CID 87654321.
Uniqueness: What sets this compound apart is its specific binding affinity to certain molecular targets and its unique reactivity under various conditions.
Eigenschaften
CAS-Nummer |
821782-71-2 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
InChI |
InChI=1S/C10H16O.C2H4O2/c1-4-7-9(5-2)8-10(11)6-3;1-2(3)4/h4,10-11H,1-2,6-8H2,3H3;1H3,(H,3,4)/t10-;/m1./s1 |
InChI-Schlüssel |
NAUKPDHWHQLPCS-HNCPQSOCSA-N |
Isomerische SMILES |
CC[C@H](CC(=C=C)CC=C)O.CC(=O)O |
Kanonische SMILES |
CCC(CC(=C=C)CC=C)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl-](/img/structure/B14218050.png)
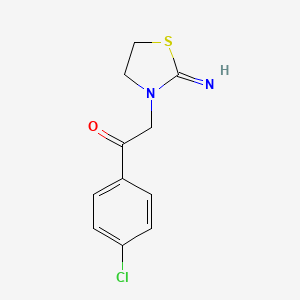
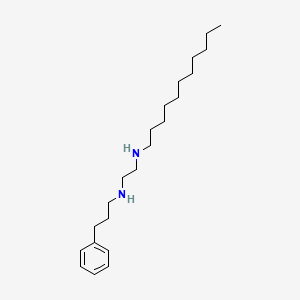
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide](/img/structure/B14218068.png)

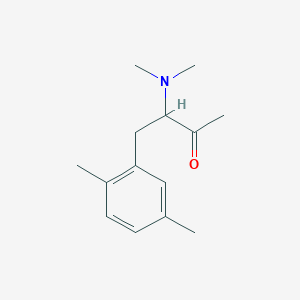
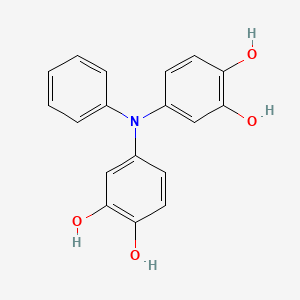
![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
![N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B14218096.png)
![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)
